
6-甲基喹啉-2-甲腈
描述
6-Methylquinoline-2-carbonitrile is a nitrogen-containing bicyclic compound . It is also known as 2-Methylquinoline-6-carbonitrile . The CAS Number of this compound is 73013-69-1 . It has a molecular weight of 168.2 .
Synthesis Analysis
Quinoline derivatives, including 6-Methylquinoline-2-carbonitrile, are synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield are employed . These methods fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of 6-Methylquinoline-2-carbonitrile is C11H8N2 . The InChI key of this compound is RGNLKYMDERTWSG-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
6-Methylquinoline-2-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
化学反应性和杂环合成
- 已经探索了相关腈化合物的化学反应性,导致各种杂环体系的合成。例如,6-甲基色酮-3-腈显示出与亲核试剂的反应,导致色烯并[4,3-b]吡啶和苯并氧杂环-3-碳酰肼以及其他产物(Ibrahim & El-Gohary,2016 年)。
光化学转化
- 对相关腈的光化学反应的研究表明,在特定条件下合成 6-烷氧基和 6-氯喹啉 2-腈。这些发现对于理解此类化合物的 photo-alkoxylation 反应非常重要(Kaneko 等人,1974 年)。
光电和电荷传输特性
- 一项研究调查了氢喹啉衍生物的光电、非线性和电荷传输特性,突出了它们作为多功能材料的潜力。这项研究对于开发具有先进电子和光学应用的新材料至关重要(Irfan 等人,2020 年)。
金属离子检测的化学传感器
- 已经开发了基于喹啉衍生物的新型化学传感器,用于选择性识别有毒的 Pd2+ 离子。此类研究对于环境监测和危险物质的检测至关重要(Shally 等人,2020 年)。
离子液体中的合成
- 离子液体中一步合成的研究产生了 N2-取代的 2-氨基-4-芳基-四氢喹啉-3-腈,证明了这些化合物在合成化学中的多功能性(Wan 等人,2011 年)。
磁场对光致反应的影响
- 已经探索了外部磁场对类似腈的光致反应的影响,为化学动力学和反应机理的基本方面提供了见解(HataNorisuke & HokawaMasahito,2006 年)。
药物化学:激酶抑制剂
- 在药物化学中,喹啉-3-腈衍生物已被合成作为 EGFR 和 HER-2 激酶的不可逆抑制剂,显示出作为抗癌剂的潜力(Wissner 等人,2003 年)。
作用机制
Target of Action
Quinoline derivatives have been known to exhibit anticancer activities, suggesting potential targets could be various proteins involved in cell proliferation and survival .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets, leading to changes in cellular processes. For instance, some quinoline-chalcone hybrids have shown to inhibit tubulin polymerization, different kinases, topoisomerases, or affect DNA cleavage activity .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation, apoptosis, and dna replication .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may induce cell cycle arrest, apoptosis, or dna damage in cancer cells .
安全和危害
6-Methylquinoline-2-carbonitrile is harmful if swallowed and causes skin irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
未来方向
Quinoline derivatives, including 6-Methylquinoline-2-carbonitrile, have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions of research on quinoline derivatives are likely to focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
属性
IUPAC Name |
6-methylquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIGSMGMACXUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



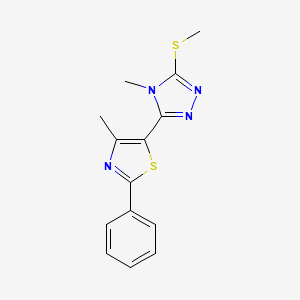
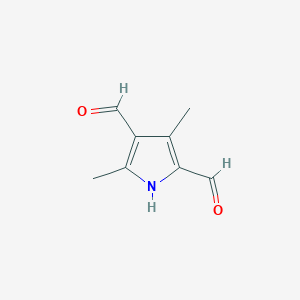

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
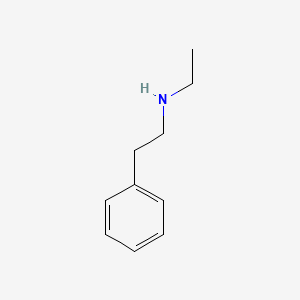
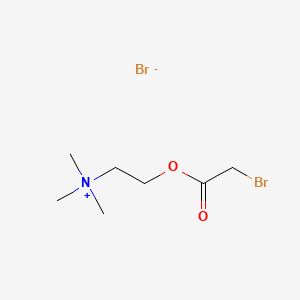
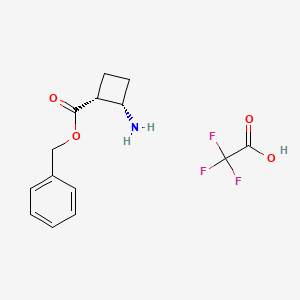


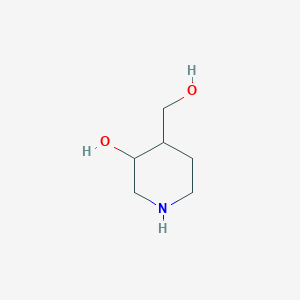
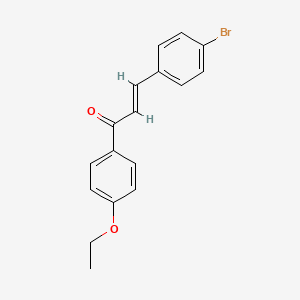

![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)